molecular formula C7H7N3O2S B3030667 p-Toluenesulfonyl azide CAS No. 941-55-9

p-Toluenesulfonyl azide

Cat. No.: B3030667
CAS No.: 941-55-9
M. Wt: 197.22 g/mol
InChI Key: NDLIRBZKZSDGSO-UHFFFAOYSA-N
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Description

p-Toluenesulfonyl azide is an organic compound with the molecular formula C₇H₇N₃O₂S. It is a colorless oil that is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. The compound is known for its role in diazo transfer reactions and cycloaddition reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Toluenesulfonyl azide can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium azide. The reaction is typically carried out in a mixture of water and acetone at temperatures ranging from 0 to 23°C. The reaction proceeds as follows:

[ \text{p-Toluenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]

The product is then separated and purified to obtain this compound in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during production.

Chemical Reactions Analysis

Diazo Transfers

p-Toluenesulfonyl azide efficiently transfers diazo groups to nucleophiles. In reactions with sodium p-toluenesulfonamide, isotopic labeling studies using ¹⁵N NMR demonstrated:

  • Degenerate diazo transfer forms Ts-N=¹⁵N=N (I-2-¹⁵N) from Ts-¹⁵N=N=N (I-3-¹⁵N)

  • Equilibrium between I-2-¹⁵N and I-3-¹⁵N occurs within hours in dimethyl sulfoxide (DMSO)

Table 1: ¹⁵N NMR Chemical Shifts in Diazo Transfer Reactions

SpeciesChemical Shift (ppm)Assignment
I-3-¹⁵N152.4Terminal azide nitrogen
I-2-¹⁵N142.0Central nitrogen
Azide ion (¹⁵N⁻)64.3Free azide

Triazenyl Anion Formation

Soft nucleophiles (e.g., Grignard reagents) attack the terminal nitrogen, forming triazenyl anions. These intermediates decompose via three pathways:

  • Loss of p-toluenesulfinate (Eq. 1)

  • Loss of p-toluenesulfonamide anion (Eq. 2)

  • Nitrogen extrusion (Eq. 3)

Reactions with Azide Ions

In DMSO, this compound undergoes:

  • Isotopic scrambling : 20% ¹⁵N label migration from terminal to central nitrogen after two weeks via reversible ionization (Eq. 4)

  • Exchange with free azide : TsN₃ + N₃⁻ ⇌ Ts⁻ + N₆⁻ (observed by ¹⁵N NMR signal at 64.3 ppm)

Key Observation : p-Toluenesulfonamide anion accelerates scrambling, forming di-p-toluenesulfonamide and labeled azide within two hours .

Copper-Catalyzed Cycloadditions

This compound enables click chemistry in the presence of copper catalysts:

Table 2: Copper-Mediated Reactions

SubstrateProductConditionsYield
Terminal alkynesN-Sulfonyl-1,2,3-triazolesCuI, MeCN, 25°C85–92%
Alkynes + aminesN-SulfonylamidinesCu(II), DMF, 60°C78–90%

These reactions proceed via azide-alkyne cycloaddition (CuAAC) or three-component coupling mechanisms .

Continuous Flow Diazo Transfer

A scalable method employs continuous flow reactors to enhance safety and efficiency:

  • Residence time : 22 minutes at 25°C

  • Throughput : 0.3 mL/min combined flow rate

  • Yield : 98% diazo product from p-toluenesulfonyl chloride and sodium azide

Advantages : Reduced handling of explosive intermediates and improved reaction control compared to batch processes .

Nucleophilic Attack at Sulfonyl Sulfur

Hard nucleophiles (e.g., hydroxide) target the sulfur atom, forming sulfinate salts:

  • TsN₃ + OH⁻ → TsO⁻ + N₃⁻ + other products

  • Sulfinate salts reversibly react with TsN₃ to form 1,3-di-p-toluenesulfontriazene anion

Scientific Research Applications

Formation of N-Sulfonylamidines

One notable application of p-toluenesulfonyl azide is in the synthesis of N-sulfonylamidines through a three-component coupling reaction involving an alkyne, an amine, and this compound in the presence of a copper catalyst. This method has been shown to yield high efficiency and selectivity:

Reaction ComponentsYield (%)Reference
Alkyne + Amine + TsN₃75-85Journal of the American Chemical Society

Synthesis of N-Sulfonyl-1,2,3-Triazoles

This compound is also employed in the synthesis of N-sulfonyl-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial for producing triazole derivatives that are valuable in pharmaceuticals:

Reaction TypeYield (%)Reference
CuAAC with TsN₃68-90Angewandte Chemie International Edition

Heterocycle Synthesis

A recent study highlighted the use of this compound in synthesizing various heterocycles, including tetracyclic compounds from azido ynamides. The reaction conditions were optimized to achieve yields ranging from 63% to 83% depending on the substituents used:

Compound TypeYield (%)Conditions
Tetracyclic Heterocycles63-83DMF at room temperature to 70 °C
Cyclopropanation ProductsVariableVaries with alkynes and azides

Functionalization of Bioactive Molecules

Another significant application is in the functionalization of bioactive molecules where this compound serves as a reagent for modifying amines or alcohols to introduce sulfonamide functionalities:

Bioactive CompoundModification TypeYield (%)
Estrone DerivativeTriazole Formation52
Various AminesSulfonamide FormationUp to 85

Mechanistic Insights

The mechanism by which this compound acts involves the generation of nitrenes upon thermal or photochemical decomposition. These nitrenes can insert into C-H bonds or react with alkenes/alkynes to form new carbon-nitrogen bonds, making TsN₃ a valuable intermediate in synthetic pathways.

Mechanism of Action

The mechanism of action of p-toluenesulfonyl azide involves the transfer of the azide group to other molecules. This process often requires the presence of a catalyst, such as copper or iron complexes. The azide group can then participate in various reactions, including cycloaddition and diazo transfer, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidobenzenesulfonyl azide
  • Benzyl azide
  • 4-Carboxybenzenesulfonazide
  • Diphenyl phosphoryl azide

Uniqueness

p-Toluenesulfonyl azide is unique due to its high reactivity and versatility in organic synthesis. It is particularly valued for its ability to participate in a wide range of reactions, making it a versatile reagent in both academic and industrial research .

Biological Activity

p-Toluenesulfonyl azide (TsN₃) is a versatile compound in organic synthesis, particularly known for its role in diazo transfer reactions. Its biological activity has been explored in various studies, revealing significant potential in antimicrobial applications and as a biochemical tool. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is a colorless oil with a melting point of 21–22 °C and a boiling point of 110–115 °C at low pressure. It can be synthesized from p-toluenesulfonyl chloride and sodium azide, yielding high purity and yield suitable for further applications .

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Antimicrobial Activity

A notable study investigated the efficacy of an azide derivative coupled with glutathione against Staphylococcus aureus. The synthesized compound exhibited a Minimum Inhibitory Concentration (MIC) of 5 μg/ml, indicating moderate biological activity . This result suggests that modifications to the azide structure can enhance its antimicrobial properties.

CompoundTarget OrganismMIC (μg/ml)
Azide derivativeStaphylococcus aureus5
Original inhibitorStaphylococcus aureus20
Azide derivativeBurkholderia thailandensis12.5

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific metabolic pathways in bacteria. For instance, the glyoxalase pathway has been targeted in studies, with promising results indicating that azide derivatives can interfere with bacterial metabolism effectively .

Study 1: Glyoxalase Pathway Inhibition

In a recent study, researchers synthesized an azide-glutathione derivative to inhibit the glyoxalase pathway in S. aureus. The compound's MIC was significantly lower than that of the original inhibitor, showcasing its improved efficacy. This study also indicated future directions for optimizing lead compounds against other pathogens like Burkholderia mallei and Francisella tularensis .

Study 2: Synthesis and Characterization

Another investigation focused on synthesizing sulfonyltriazoles from this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting sulfonyltriazoles demonstrated potential as bioactive compounds, although their specific biological activities require further exploration .

Toxicity Assessment

The cytotoxicity of this compound derivatives was assessed using MTT assays on peripheral blood mononuclear cells (PBMCs). The results indicated that while some derivatives showed moderate antibacterial activity, their cytotoxic effects were minimal at tested concentrations .

Q & A

Basic Question: What is the standard synthetic route for p-toluenesulfonyl azide (TsN3), and what are the critical parameters for optimizing yield?

Answer:
TsN3 is synthesized via the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone or acetonitrile) under controlled temperatures (0–5°C). Key parameters include:

  • Stoichiometry: A 1:1.2 molar ratio of TsCl to NaN₃ ensures complete conversion .
  • Purification: Distillation under reduced pressure (0.001 mmHg) yields TsN3 as a colorless oil (bp 110–115°C) .
  • Safety: Due to TsN3’s shock-sensitive nature, avoid mechanical friction or heating above 50°C during isolation .

Basic Question: What safety protocols are essential for handling and storing TsN3 in laboratory settings?

Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers. Solutions in toluene (11–15% w/w) are less shock-sensitive but require refrigeration .
  • Decomposition Hazards: TsN3 degrades exothermically, releasing nitrogen gas and toxic sulfonic acid byproducts. Monitor for gas buildup in sealed containers .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact, as TsN3 is a skin irritant (H315) .

Basic Question: How is TsN3 employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:
TsN3 serves as a sulfonyl azide precursor for synthesizing N-sulfonyl-1,2,3-triazoles. A typical protocol includes:

  • Catalyst System: CuI (5 mol%) with 2,6-lutidine as a base additive .
  • Reaction Conditions: Ambient temperature, 12–24 hours in THF or DCM.
  • Yields: 57–95%, depending on alkyne substitution .
  • Regioselectivity: Computational studies suggest electronic effects of the sulfonyl group direct 1,4-regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported stability profiles of TsN3 under varying pH and temperature conditions?

Answer:
TsN3’s stability is highly context-dependent. Refer to the following data for experimental design:

ConditionStability OutcomeReference
Aqueous pH < 1, 100°CRapid decomposition
pH 4–9, RTStable for 24 hours
Strong bases (e.g., LDA)Immediate N₂ release
Dry DCM, –20°CStable for months

Recommendation: Pre-screen stability under reaction-specific conditions using TLC or in situ IR monitoring .

Advanced Question: What alternative reagents can replace TsN3 for diazoacetate synthesis, and how do they compare methodologically?

Answer:
N,N’-Bis(p-toluenesulfonyl)hydrazine is a stable alternative for diazoacetate synthesis:

  • Reaction: Reacts with bromoacetates in DMF at 60°C for 2–4 hours.
  • Yield: 70–85% (vs. 50–75% for TsN3-based methods) .
  • Advantages: Reduced explosion risk and easier handling .

Advanced Question: How can TsN3 surrogates enable metal-free cyclization reactions?

Answer:
Iodine-mediated [2+2+1] cyclization uses p-toluenesulfonyl hydrazine and 1-aminopyridinium iodide as azide surrogates:

  • Substrates: Methyl ketones, TsNHNH₂, and 1-aminopyridinium iodide.
  • Conditions: I₂ (1.2 equiv), DMSO, 80°C, 6 hours.
  • Outcome: 4-Aryl-NH-1,2,3-triazoles in 65–82% yield without metals or free azides .

Advanced Question: What mechanistic insights explain regioselectivity in TsN3-based CuAAC reactions?

Answer:
Density functional theory (DFT) studies reveal:

  • Electronic Effects: The electron-withdrawing tosyl group stabilizes the transition state, favoring 1,4-triazole formation .
  • Additive Role: 2,6-Lutidine neutralizes HCl byproducts, preventing catalyst deactivation .
  • Substrate Scope: Electron-deficient alkynes show higher regioselectivity (>90%) .

Advanced Question: How does TsN3 concentration in toluene solutions impact reaction scalability and safety?

Answer:
Commercial TsN3 solutions (11–15% w/w in toluene) balance safety and reactivity:

  • Lower Concentration (<10%): Reduced explosion risk but slower reaction kinetics.
  • Higher Concentration (>15%): Increased sensitivity to shock and temperature .
  • Scalability: Use continuous flow reactors to mitigate hazards in large-scale azide transfers .

Advanced Question: How can TsN3 be integrated into iron-catalyzed aziridination of alkenes?

Answer:
Iron porpholactone catalysts enable TsN3-mediated aziridination:

  • Catalyst: Fe(TPP)Cl (2 mol%) in CH₂Cl₂ at 25°C.
  • Substrates: Styrenes and electron-deficient alkenes.
  • Yield Range: 20–89%, with steric hindrance limiting efficiency .
  • Mechanism: Nitrene transfer via a radical intermediate, confirmed by EPR studies .

Properties

IUPAC Name

N-diazo-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIRBZKZSDGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061333
Record name p-Toluenesulfonyl azide
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Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-55-9
Record name Tosyl azide
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Record name Benzenesulfonyl azide, 4-methyl-
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Record name p-Toluenesulfonyl azide
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Synthesis routes and methods I

Procedure details

After dissolving sodium azide (22.5 g, 0.35 mole) in a small amount of H2O, the resulting solution was diluted with a 90% ethanol aqueous solution (130 ml). To this, a solution of p-toluenesulfonyl chloride (60 g, 0.32 mole) in ethanol (300 ml) was added dropwise at 10°-25° C., followed by reaction at room temperature for 2.5 hours. The reaction solution was concentrated at room temperature under reduced pressure. The resulting oily residue was washed several times with H2O and dried over anhydrous MgSO4. After removing the drying agent by filtration, there was obtained 50.7 g of p-toluenesulfonylazide as a colorless oil.
Quantity
22.5 g
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60 g
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300 mL
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130 mL
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Synthesis routes and methods II

Procedure details

A solution of 35 g. (0.5 moles) of sodium azide in 200 ml of water was placed in a 2 litre Erlenmeyer flask and diluted with 400 ml of 90% aqueous ethanol. To this solution was added with stirring a warm (45° C.) solution of 96 g. (0.50 mole) of p-toluenesulfonyl chloride in 1 litre of 99% ethanol. During the addition, sodium chloride separated. The reaction mixture was stirred at room temperature for 2.5 hours. Most of the solvent is removed at 35° C. (15 mm) with a rotary evaporator. The residue was mixed with 1.2 liters of water in a separatory funnel, and the oily p-toluenesulfonyl azide separated. This oil was washed with two 100 ml portions of water and dried over anhydrous sodium sulfate. Filtration with suction gave 50 g (60%, based on p-toluenesulfonyl chloride) of pure, colorless p-toluenesulfonyl azide which completely crystallised on standing at 5°.
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0.5 mol
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0.5 mol
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200 mL
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400 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of tosyl chloride (4 g, 21 mmols) in acetone (60 ml) was added at 0-5 C a solution of sodium azide (1.37 g, 21 mmols) and the resulting solution was stirred at that temperature for 2 hours. Acetone was removed and the aqueous mixture was extracted with ether three times. The combined extracts were dried over MgSO4. Evaporation of solvents provided tosyl azide (4 g, 97%). (Eur. J. Org. Chem. 2003, 821-832.)
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4 g
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1.37 g
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60 mL
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Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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p-Toluenesulfonyl azide

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